molecular formula C17H15BrN2O4S B1450963 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate CAS No. 1192805-64-3

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate

Cat. No.: B1450963
CAS No.: 1192805-64-3
M. Wt: 423.3 g/mol
InChI Key: PUDRIIZYJKLZNT-UHFFFAOYSA-N
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Description

“3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate” is a chemical compound with the molecular formula C17H15BrN2O4S . It has an average mass of 423.281 Da and a monoisotopic mass of 421.993591 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15BrN2O4S/c1-2-14(18)17(21)24-12-7-5-6-11(10-12)19-16-13-8-3-4-9-15(13)25(22,23)20-16/h3-10,14H,2H2,1H3,(H,19,20) . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 423.29 .

Scientific Research Applications

Biological Activity Evaluation

A study by Zia-ur-Rehman et al. (2006) focused on synthesizing biologically active compounds related to 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate. They evaluated the biological activity of these compounds against both Gram-positive and Gram-negative bacteria, finding some showing marked activity against Bacillus subtilis (Zia-ur-Rehman et al., 2006).

Kv1.3 Ion Channel Inhibition

Research by Haffner et al. (2010) synthesized novel analogs with potent inhibitory activity against Kv1.3, an ion channel. These compounds, including this compound analogs, demonstrated potency comparable to known inhibitors in this class (Haffner et al., 2010).

Human Mast Cell Tryptase Inhibition

In the study of human mast cell tryptase inhibitors, Combrink et al. (1998) identified compounds including derivatives of this compound. These compounds exhibited time-dependent inhibition and showed high selectivity for tryptase (Combrink et al., 1998).

Antibacterial Agents Synthesis and QSAR Modeling

Sharma et al. (2012) synthesized compounds as potential antibacterial agents, including 3-[(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, and used QSAR modeling to determine activity contributions due to structural and substituent effects (Sharma et al., 2012).

H3-Antagonist Development

A study by Rahmani et al. (2014) synthesized aminoacetylenicoxybenzothiazole derivatives, aiming to develop H3 antagonists. These compounds were designed to effectively overlap with H3 receptor and exhibited potential for managing Alzheimer's and other CNS disorders (Rahmani et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate is the Kv1.3 ion channel . This ion channel plays a crucial role in the regulation of membrane potential and cellular excitability.

Mode of Action

This compound interacts with the Kv1.3 ion channel, acting as a blocker . By blocking this channel, the compound can alter the flow of ions across the cell membrane, leading to changes in the electrical activity of the cell.

Biochemical Pathways

The blocking of the Kv1.3 ion channel by this compound affects various biochemical pathways. These include pathways involved in cellular excitability and signal transduction . The downstream effects of these changes can influence a variety of cellular functions.

Pharmacokinetics

The compound’smolecular weight (423.29) and storage temperature (refrigerated) suggest that it may have certain characteristics affecting its bioavailability .

Result of Action

The result of the action of this compound is the alteration of cellular excitability and signal transduction . This can lead to changes in various cellular functions, potentially influencing the behavior of the organism as a whole.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its role as a Kv1.3 ion channel blocker . Additionally, more studies could be conducted to fully understand its synthesis and reactivity.

Biochemical Analysis

Biochemical Properties

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity. Additionally, this compound has been shown to interact with ion channels, such as Kv1.3, which are involved in cellular signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Kv1.3 ion channels by this compound affects the regulation of membrane potential and cellular excitability . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in metabolic pathways and cellular stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as α-glucosidase, leading to enzyme inhibition . Additionally, the compound interacts with ion channels, such as Kv1.3, by binding to specific sites on the channel protein, resulting in channel inhibition . These interactions lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and ion channels, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and ion channels . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased cellular stress responses. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism by reducing the breakdown of complex carbohydrates into simpler sugars . This interaction leads to changes in metabolite levels, such as glucose and glycogen, and influences overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of the compound within subcellular structures, such as the endoplasmic reticulum or mitochondria, affects its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-2-14(18)17(21)24-12-7-5-6-11(10-12)19-16-13-8-3-4-9-15(13)25(22,23)20-16/h3-10,14H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDRIIZYJKLZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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